molecular formula C21H21N3O5S B2417441 3-(Benzo[d][1,3]dioxol-5-yl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole CAS No. 941982-77-0

3-(Benzo[d][1,3]dioxol-5-yl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole

Cat. No. B2417441
CAS RN: 941982-77-0
M. Wt: 427.48
InChI Key: WJOXWNXAUYDZAK-UHFFFAOYSA-N
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Description

3-(Benzo[d][1,3]dioxol-5-yl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In

Scientific Research Applications

Antimicrobial Activity

Research on derivatives of 1,3,4-oxadiazole has shown significant antimicrobial properties. A study by Bhat, Al-Omar, and Siddiqui (2013) synthesized Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives, demonstrating substantial in vitro growth inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, and the fungal strain Candida albicans. This suggests the potential of 1,3,4-oxadiazole derivatives in developing new antimicrobial agents (Bhat, Al-Omar, & Siddiqui, 2013).

Antioxidant Properties

Another study highlighted the design, synthesis, and evaluation of novel 5-substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles for their antioxidant activities. Rabie, Tantawy, and Badr (2016) found that some derivatives exhibited very high and significant antioxidant activities, marking them as promising leads for new antioxidant agents (Rabie, Tantawy, & Badr, 2016).

Corrosion Inhibition

The corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles for mild steel in sulphuric acid were studied by Ammal, Prajila, and Joseph (2018). They found that these derivatives act as effective corrosion inhibitors, suggesting applications in industrial maintenance and materials science (Ammal, Prajila, & Joseph, 2018).

Liquid Crystalline Properties

Jian, Hua, Yan, and Jianhua (2014) explored the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, revealing that some derivatives exhibit smectic or nematic phases, indicating their potential as liquid crystalline monomers for display technologies (Jian, Hua, Yan, & Jianhua, 2014).

Antifungal Activity

A novel series of 1,3,4-oxadiazole derivatives synthesized by Nimbalkar, Tupe, Vázquez, Khan, Sangshetti, and Nikalje (2016) showed promising antifungal activity against various human pathogenic fungal strains. This underscores the potential of 1,3,4-oxadiazole derivatives in the development of new antifungal drugs (Nimbalkar et al., 2016).

properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c1-14-2-5-17(6-3-14)30(25,26)24-10-8-15(9-11-24)21-22-20(23-29-21)16-4-7-18-19(12-16)28-13-27-18/h2-7,12,15H,8-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJOXWNXAUYDZAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzo[d][1,3]dioxol-5-yl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole

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